Busulfan Propyl Mesylate-d4
Description
Busulfan Propyl Mesylate-d4 is a deuterated analog of Busulfan Propyl Mesylate, a reference standard used in pharmaceutical development. It is synthesized by replacing four hydrogen atoms with deuterium at specific molecular positions, enhancing its utility in analytical applications such as mass spectrometry (LC-MS) for precise quantification and traceability . This compound is critical for method validation, quality control (QC), and ensuring compliance with pharmacopeial standards (e.g., USP, EP). Its controlled synthesis and handling require adherence to regulatory guidelines, with restrictions on storage, shelf life, and documentation due to its status as a "made-to-order" specialty chemical .
Properties
Molecular Formula |
C₁₀H₁₈D₄O₉S₃ |
|---|---|
Molecular Weight |
386.5 |
Synonyms |
4-((Methylsulfonyl)oxy)butyl 4-((Methylsulfonyl)oxy)butane-1-sulfonate-d4; 4-Monomethanesulfonate-hydroxybutanesulfonic Acid 4’-Monomethanesulfonate-1-butanediol Ester-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Busulfan (Parent Compound)
Structure and Role : Busulfan (1,4-butanediol dimethanesulfonate) is a bifunctional alkylating agent used in myeloablative regimens prior to hematopoietic stem cell transplantation. It undergoes glutathione S-transferase-catalyzed metabolism to form the tetrahydrothiophenium ion (THT+), a key intermediate in its elimination .
Key Differences :
Busulfan Propyl Mesylate (Non-Deuterated Analog)
Structure and Role : Busulfan Propyl Mesylate (4-((methylsulfonyl)oxy)butyl 4-((methylsulfonyl)oxy)butane-1-sulfonate) is a mesylate ester derivative of Busulfan. It serves as a reference standard for analytical method development and QC during drug synthesis .
Key Differences :
- Isotopic Composition : The absence of deuterium in Busulfan Propyl Mesylate reduces its utility in mass spectrometry compared to its deuterated counterpart.
Comparative Data Table
Research Findings and Implications
- Analytical Superiority : this compound’s deuterium incorporation minimizes isotopic interference in LC-MS, enabling accurate quantification of Busulfan in biological matrices .
- Metabolic Insights : While Busulfan’s metabolism is well-documented (e.g., THT+ formation in children ), the deuterated analog’s stability remains inferred from general deuterium effects rather than direct studies.
- Handling Challenges : Both Busulfan Propyl Mesylate and its deuterated form require stringent storage conditions (well-closed containers, short shelf life) and regulatory compliance .
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